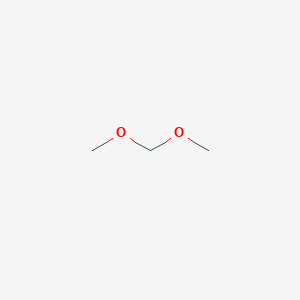

Dimethoxymethane

概述

描述

Dimethoxymethane (DMM, CH₃OCH₂OCH₃), also known as methylal, is a versatile oxygenated compound with a wide range of industrial applications. It is synthesized via the acid-catalyzed reaction of methanol and formaldehyde , though recent advancements focus on one-pot methanol oxidation using bifunctional catalysts (e.g., VOx/TiO₂-Al₂O₃) to improve sustainability . DMM’s appeal lies in its chemical stability, low toxicity, and excellent solubility, making it valuable in pharmaceuticals, cosmetics, and petroleum industries . Additionally, DMM is a promising fuel additive due to its high oxygen content (42.1 wt%), which reduces soot and NOx emissions in diesel engines .

准备方法

Acid-Catalyzed Condensation of Formaldehyde and Methanol

The traditional route for DMM synthesis involves the acid-catalyzed condensation of formaldehyde (HCHO) and methanol (CH₃OH). This method leverages Brønsted acid sites to facilitate acetalization, where formaldehyde reacts with methanol in a two-step process:

-

Formaldehyde Generation : Methanol is oxidized to formaldehyde using catalysts such as silver or iron molybdate .

-

Acetalization : Formaldehyde reacts with methanol in the presence of strong acids (e.g., sulfuric acid) to form DMM .

Reaction Conditions :

-

Temperature: 50–100°C

-

Pressure: Atmospheric

-

Catalyst: Homogeneous acids (H₂SO₄, HCl) or solid acids (zeolites, heteropolyacids) .

Challenges :

-

Corrosion from strong acids necessitates costly reactor materials .

-

Byproducts like bis(chloromethyl) ether (a carcinogen) may form if HCl is used .

Recent Advances :

Solid acid catalysts, such as sulfonated activated carbon, improve reusability and reduce waste. For example, a patented method using H₂SO₄-immobilized activated carbon achieved 85% DMM yield at 65°C with a 4:1 methanol-to-formaldehyde ratio .

One-Step Oxidation of Methanol or Dimethyl Ether

Bifunctional catalysts enable direct DMM synthesis from methanol or dimethyl ether (DME), bypassing formaldehyde isolation. This approach combines redox and acid sites to drive sequential dehydrogenation and acetalization .

Methanol Oxidation

Heteropolyacids with Keggin structures (e.g., H₃PMo₁₂O₄₀) are highly effective. Vanadium substitution (H₃PV₂Mo₁₀O₄₀) enhances redox activity, achieving 90% DMM selectivity at 453–513 K .

Key Parameters :

| Catalyst | Temperature (K) | DMM Selectivity | Methanol Conversion |

|---|---|---|---|

| H₃PV₂Mo₁₀O₄₀/SiO₂ | 483 | 92% | 48% |

| H₃PMo₁₂O₄₀ | 513 | 78% | 35% |

Data sourced from catalytic studies .

Dimethyl Ether Oxidation

DME hydrolysis to methanol precedes acetalization. Water addition boosts DMM yield by accelerating DME hydrolysis . Supported Keggin catalysts (0.1–0.28 KU/nm²) achieve 70% selectivity at 473 K .

Active Carbon-Immobilized Acid Catalysts

A Chinese patent (CN102304030B) details a reusable solid acid catalyst system using sulfuric acid-functionalized activated carbon .

Procedure :

-

Catalyst Preparation : Activated carbon is soaked in H₂SO₄, dried, and calcined.

-

Reaction : Methanol and formaldehyde undergo reflux at 65°C for 4 hours.

-

Separation : Distillation isolates DMM (b.p. 41–43°C) from unreacted methanol .

Advantages :

-

Catalyst reuse for 5 cycles with <5% activity loss.

-

Avoids liquid acid waste.

Photocatalytic CO₂ Reduction Coupled with Methanol Oxidation

A groundbreaking method reported in Nature Communications (2024) uses a Ag/W co-modified TiO₂ catalyst (Ag.W-BTO) to synthesize DMM from CO₂ and CH₃OH under UV-vis light .

Mechanism :

-

CO₂ Reduction : Ag sites reduce CO₂ to *CH₂O intermediates.

-

Methanol Oxidation : W sites oxidize CH₃OH to *CH₃O.

-

C-O Coupling : Asymmetric coupling of *CH₂O and *CH₃O forms DMM .

Performance Metrics :

Significance :

-

Eliminates fossil-derived formaldehyde.

-

Aligns with carbon neutrality goals.

Co-Production with Dimethyl Carbonate and Dimethoxyethane

Integrated processes improve atom economy by coupling DMM synthesis with other chemicals. A 2022 study demonstrated a three-reactor system producing DMM, dimethyl carbonate (DMC), and dimethoxyethane (DME) .

Process Flow :

-

DMC Synthesis : Methanol and CO react over CuCl/KOAc/AC (423 K, 0.3 MPa).

-

DMM Synthesis : Methanol oxidizes on TiO₂-SO₄²⁻ (403 K, 90% selectivity) .

-

DME Separation : Low-boiling DME is distilled, leaving a DMM-DMC-methanol mix for further purification .

Economic Impact :

化学反应分析

Types of Reactions: Dimethoxymethane undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: In aqueous acid, this compound is hydrolyzed back to formaldehyde and methanol.

Oxidation: It can be oxidized using selective oxidation catalysts to produce formaldehyde.

Substitution: this compound can react with various nucleophiles under acidic or basic conditions to form substituted products.

Major Products: The major products formed from these reactions include formaldehyde, methanol, and various substituted derivatives depending on the reagents used.

科学研究应用

Industrial Applications

1.1 Solvent in Chemical Processes

DMM is primarily used as a solvent in the production of various chemicals, including adhesives and resins. Its ability to dissolve a wide range of organic compounds makes it an ideal choice for formulations in paints, varnishes, and cleaning agents .

1.2 Fuel Additive

DMM has been identified as a promising fuel or blend component due to its favorable combustion characteristics. It can be blended with diesel to enhance its performance and reduce smoke emissions . The production methods that utilize renewable resources for DMM synthesis further enhance its appeal as a sustainable fuel option .

1.3 Production of Anion-Exchange Resins

In the polymer industry, DMM is utilized in the synthesis of anion-exchange resins. These resins are important for water treatment processes and various chemical separations .

1.4 Protective Coatings and Paints

DMM serves as a key ingredient in protective coatings and paint strippers due to its strong dissolving ability compared to traditional solvents like acetone and methanol . Its low toxicity profile also makes it suitable for use in consumer products .

Pharmaceutical Applications

2.1 Synthesis of Methoxymethyl Ethers

In organic synthesis, DMM is employed to protect alcohols by forming methoxymethyl (MOM) ethers. This method is preferred over traditional procedures that may produce harmful byproducts . The use of DMM allows for cleaner reactions with reduced health risks associated with toxic reagents.

2.2 Extraction Solvent

DMM's properties make it an effective extraction solvent for pharmaceuticals, allowing for efficient separation and purification processes in drug manufacturing .

Environmental Applications

3.1 Sustainable Production Pathways

Recent research indicates that DMM can be produced through sustainable methods using bio-methanol derived from biomass gasification. This approach not only reduces reliance on fossil fuels but also minimizes greenhouse gas emissions associated with traditional fuel production methods .

3.2 Cleaner Synthetic Fuel

As a synthetic fuel, DMM has garnered attention for its potential to reduce CO2 emissions when used in transportation fuels. Its production pathways are being optimized to enhance resource efficiency and sustainability .

Case Studies

作用机制

The mechanism of action of dimethoxymethane involves its conversion to formaldehyde and methanol under acidic conditions. This conversion is facilitated by the anomeric effect, which stabilizes the gauche conformation of the molecule . The formaldehyde formed can then participate in various biochemical and chemical pathways, exerting its effects.

相似化合物的比较

Comparison with Oxygenated Fuel Additives

DMM is often compared to other oxygenates like dimethyl carbonate (DMC), dimethyl ether (DME), and methyl methoxyacetate (MMA) (Table 1).

Table 1: Key Oxygenated Fuel Additives and Their Properties

- Catalytic Behavior : DMM and DME share decomposition pathways under acidic catalysts, yielding FA and DME. However, catalyst pore geometry (e.g., ferrierite vs. H-Y-30 zeolites) influences product selectivity. Ferrierite favors higher oxymethylene ethers (OMEs), while H-Y-30 promotes smaller molecules like methyl formate .

- Emission Reduction : MMA, structurally similar to DMM, reduces particulate emissions by 20–30% in diesel blends , but DMM’s simpler synthesis and lower cost give it an industrial edge.

Physical Properties: DMM vs. 1,2-Dimethoxyethane

DMM and 1,2-dimethoxyethane (CH₃OCH₂CH₂OCH₃) are ethers with similar boiling points (~42°C for DMM vs. ~85°C for 1,2-dimethoxyethane) but differ in density and viscosity (Table 2).

Table 2: Density and Viscosity Comparison (243–373 K, 20 MPa)

| Property | DMM | 1,2-Dimethoxyethane |

|---|---|---|

| Density (g/cm³) | Max deviation: 0.065% | Max deviation: 0.16% |

| Viscosity (mPa·s) | AAD*: 0.40% | AAD: 0.26% |

*Average Absolute Deviation (AAD) from empirical correlations .

DMM exhibits more stable density measurements, while 1,2-dimethoxyethane’s longer carbon chain increases viscosity and polarity, making it preferable as a solvent in Grignard reactions .

Catalytic Behavior in Steam Reforming and Oxidation

The CuO-CeO₂/γ-Al₂O₃ catalyst demonstrates high efficiency in steam reforming (SR) of DMM, DME, and methanol (Table 3).

Table 3: Catalytic Performance in Steam Reforming (200–300°C)

| Feedstock | Conversion (%) | H₂ Yield (%) | CO Concentration (vol.%) |

|---|---|---|---|

| DMM | 100 | ~98 | <0.5 |

| DME | 95 | ~90 | <1.0 |

| Methanol | 100 | ~99 | <0.3 |

DMM’s high H₂ yield and low CO output make it competitive with methanol for hydrogen production. In oxidation studies, DMM and 1,2-dimethoxyethane exhibit distinct pathways: DMM’s reactivity at intermediate temperatures (400–600 K) is governed by primary vs. secondary radical branching, while 1,2-dimethoxyethane shows stronger low-temperature activity due to rapid H-abstraction reactions .

Structural and Electronic Comparisons

- Anomeric Stabilization: DMM exhibits significant anomeric stabilization (14.9 kcal/mol) due to electron donation from oxygen lone pairs to adjacent C-O σ* orbitals. This is slightly lower than in peroxides (15.1 kcal/mol), where the α-effect enhances lone pair donation .

- Redox Stability: DMM is redox-stable below 2 V, unlike 1,3,5-trioxane, which depolymerizes at lower potentials. This stability supports its use in electrochemical applications .

OMEx Family and Chain Length Effects

DMM (OME1) is the simplest member of the poly(oxymethylene) dimethyl ethers (OMEx) family. Longer-chain OMEx (e.g., OME3–5) offer higher cetane numbers and reduced volatility, making them superior diesel additives. However, DMM’s lower synthesis complexity and compatibility with existing infrastructure maintain its industrial relevance .

生物活性

Dimethoxymethane (DMM), also known as methylal, is an organic compound with the formula and CAS number 109-87-5. It is classified as a very volatile organic compound (VVOC) and is primarily used as a solvent in various industrial applications, including pharmaceuticals, paint stripping, and adhesives. Understanding its biological activity is crucial for assessing its safety and potential environmental impacts.

This compound is a colorless liquid with a sweet odor, exhibiting properties typical of ethers. It has a boiling point of approximately 42 °C and is miscible with water, making it suitable for various solvent applications. Its primary uses include:

- Pharmaceuticals : As a solvent for drug formulations.

- Paint Stripping : Effective in removing paints due to its solvent properties.

- Aerosols and Adhesives : Utilized in the formulation of various consumer products.

Toxicological Profile

The biological activity of this compound has been evaluated through several studies focusing on its toxicity and potential health effects. Key findings include:

- Acute Toxicity : Studies indicate that DMM has low acute toxicity, with no significant adverse effects reported at inhalation exposures up to 10,068 ppm in rats. It does not exhibit genotoxic or mutagenic properties, nor does it show developmental toxicity under standard testing conditions .

- Metabolism : In vivo studies suggest that this compound can metabolize into formaldehyde and methanol, which are known toxicants. This metabolic pathway raises concerns regarding potential long-term exposure risks .

Case Studies

- Acute Toxicity Study in Rats :

- Environmental Impact Assessment :

The mechanisms underlying the biological activity of this compound are not fully elucidated but are believed to involve:

- Central Nervous System Effects : Similar to other solvents, high concentrations of DMM may depress the central nervous system, leading to symptoms such as dizziness or headaches .

- Chemical Reactivity : DMM's reactivity can lead to the formation of more toxic metabolites, necessitating further investigation into its long-term effects on human health .

Summary of Key Studies

Additional Insights

Research indicates that while this compound has beneficial applications in various industries, its potential for toxicity and environmental impact warrants careful handling and regulation. The compound's ability to release harmful metabolites upon metabolism poses a risk that should be addressed through proper safety measures.

常见问题

Q. How can experimental setups for high-pressure oxidation of DMM be optimized to capture key reaction intermediates?

Basic Research Question

To study DMM oxidation under high-pressure conditions (20–60 bar), tubular flow reactors with controlled temperature profiles and gas chromatography (GC) equipped with thermal conductivity detectors (TCD) are recommended. Key steps include:

- Pressure calibration : Use modular reactors with precise pressure control to simulate industrial conditions .

- Diagnostics : Employ micro-GC systems (e.g., Agilent 3000A) to quantify reactants (DMM, C₂H₂) and products (CO, CO₂, methyl formate) with ±5% uncertainty. Chromatograms should validate retention times against standards .

- Temperature profiling : Integrate thermocouples to monitor non-isothermal zones, as DMM conversion is sensitive to temperature gradients (e.g., 648–698 K for 40 bar) .

Q. What methodologies resolve contradictions between experimental data and kinetic models for DMM oxidation under fuel-lean conditions?

Advanced Research Question

Discrepancies arise due to incomplete mechanisms for peroxy radical formation. Solutions include:

- Mechanism refinement : Update kinetic parameters (e.g., CBS-QB3-level theoretical calculations) for reactions involving CH₃OCHOCH₃ and CH₃OCH₂OCH₂ radicals, which dominate under lean conditions (λ = 20) .

- Cross-validation : Compare results with independent models (e.g., Shrestha et al.'s mechanism) and adjust rate rules for O₂-addition pathways .

- Sensitivity analysis : Use CHEMKIN-PRO’s plug-flow reactor module to isolate dominant reactions, ensuring alignment with experimental temperature-resolved profiles .

Q. How do reaction pathways for DMM consumption vary with oxygen availability in C₂H₂-DMM mixtures?

Advanced Research Question

Dominant pathways shift based on O₂ concentration:

- H-abstraction by OH radicals : Primary pathway under stoichiometric conditions, forming CH₃OCHOCH₃ and CH₃OCH₂OCH₂ radicals .

- β-scission vs. O₂-addition : At λ = 20 (fuel-lean), O₂-addition dominates due to higher O₂ availability, accelerating peroxy radical formation and chain-branching .

- Rate of production (ROP) analysis : At 40 bar and 70 ppm DMM, ROP reveals >50% DMM conversion via β-scission at λ = 1, but shifts to O₂-addition at λ = 20 .

Q. What are the effects of DMM concentration on C₂H₂ oxidation kinetics at high pressures?

Basic Research Question

Higher DMM concentrations (70–280 ppm) lower the onset temperature for C₂H₂ conversion:

- Radical promotion : DMM oxidation generates OH radicals, accelerating C₂H₂ consumption. At 60 bar, increasing DMM from 70 to 280 ppm reduces onset temperature by ~20 K .

- Synergistic effects : Similar to dimethyl ether (DME), DMM’s ether structure facilitates low-temperature reactivity via QOOH radical formation .

- Residence time considerations : Elevated pressure increases gas-phase residence time, enhancing radical propagation .

Q. How do recent advancements in kinetic models improve predictions of DMM oxidation under varying pressures?

Advanced Research Question

Updated mechanisms (e.g., Vermeire et al.’s model) address gaps in peroxy radical kinetics:

- Mechanism expansion : Incorporate 151 species and 804 reactions, validated against jet-stirred reactor (JSR) and shock-tube data .

- Pressure-dependent rate rules : Adjust parameters for β-scission and isomerization reactions to capture pressure effects (20–60 bar) .

- Validation benchmarks : Compare modeled vs. experimental CH₂O yields, which correlate strongly under fuel-rich conditions (λ = 0.7) .

Q. What diagnostic challenges arise in distinguishing formaldehyde (CH₂O) from methanol (CH₃OH) in DMM oxidation studies?

Basic Research Question

GC analysis struggles with CH₂O/CH₃OH co-elution. Mitigation strategies include:

- Calibration standards : Use formaldehyde-specific detectors or derivatization techniques (e.g., DNPH cartridges) .

- Model validation : Cross-check GC results with kinetic model predictions for CH₂O, which should align under fuel-lean conditions .

Q. How does DMM compare to other oxygenates (e.g., ethanol, DME) in enhancing C₂H₂ oxidation?

Advanced Research Question

DMM outperforms ethanol due to its ether structure:

- Low-temperature reactivity : DMM shifts C₂H₂ conversion onset by 30–50 K at 40 bar, vs. negligible effects from ethanol .

- Radical yield : DMM’s O₂-addition pathways produce 2–3× more OH radicals than DME under λ = 20 .

- Cross-reaction absence : No direct DMM-C₂H₂ interactions observed; effects are radical-mediated .

Q. What safety protocols are critical for handling DMM in high-pressure oxidation experiments?

Basic Research Question

- Ventilation : Store DMM in well-ventilated, cool areas to prevent vapor accumulation (flash point: −2°C) .

- Personal protective equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), goggles, and impervious aprons. Respiratory protection (organic vapor cartridges) is mandatory during leaks .

- Emergency response : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

属性

IUPAC Name |

dimethoxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-4-3-5-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDDWNXOKDWJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2, Array | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24991-52-4 | |

| Record name | Poly(oxymethylene), α-methyl-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1025564 | |

| Record name | Dimethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylal appears as a clear colorless liquid with a chloroform-like odor. Flash point 0 °F. Boiling point 42.3 °C. Density 0.864 g / cm3 at 68 °F (20 °C). Vapors heavier than air., Liquid, Colorless liquid with a chloroform-like odor; [NIOSH], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor. | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/555 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/104 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylal | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0396.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

108 °F at 760 mmHg (USCG, 1999), 41.6 °C @ 760 MM HG, 42 °C, 111 °F | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/104 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylal | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0396.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

0 °F (USCG, 1999), -32 °C, -26 °F (-32 °C) (OPEN CUP), -31 °C c.c., -26 °F (open cup), (oc) -26 °F | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/555 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/104 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylal | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0396.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

33 % (NIOSH, 2023), MISCIBLE WITH ALCOHOL, ETHER, OILS; SOL IN 3 PARTS WATER, SOL IN ALL ACETONE, AND BENZENE, Water solubility: 330,000 mg/l, Solubility in water, g/100ml at 20 °C: 28.5 (good), 33% | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methylal | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0396.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.861 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8593 @ 20 °C/4 °C, 0.86 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 0.86 | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/104 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylal | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0396.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.6 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 2.6 (AIR= 1), Relative vapor density (air = 1): 2.6, 2.6 | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/104 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

337.08 mmHg at 70 °F (USCG, 1999), 400.0 [mmHg], 400 MM HG AT 25 °C, Vapor pressure, kPa at 20 °C: 42.6, 330 mmHg | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/555 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/104 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylal | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0396.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS, CLEAR LIQUID, Colorless solid. | |

CAS No. |

109-87-5 | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethoxymethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxymethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H1M4G2NUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/104 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, dimethoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PA8583B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-157 °F (USCG, 1999), -105 °C, -157 °F | |

| Record name | METHYLAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAL (DIMETHOXY-METHANE) (DIMETHOXYMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/104 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylal | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0396.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。